molecular formula C23H23N3O4S B2372851 2-(3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 892269-24-8

2-(3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2372851
CAS No.: 892269-24-8
M. Wt: 437.51
InChI Key: UONMUFKYAKDSLX-UHFFFAOYSA-N
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Description

The compound 2-(3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • Substituents: A 3,4-dimethylphenyl group at position 3, methyl groups at positions 5 and 6, and a furan-2-ylmethyl acetamide moiety at position 1.

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-13-7-8-17(10-14(13)2)26-21(28)20-15(3)16(4)31-22(20)25(23(26)29)12-19(27)24-11-18-6-5-9-30-18/h5-10H,11-12H2,1-4H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONMUFKYAKDSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NCC4=CC=CO4)SC(=C3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, including its anticancer, antibacterial, antifungal, and anti-inflammatory activities based on existing literature.

Chemical Characteristics

  • Molecular Formula : C23H23N3O4S
  • Molecular Weight : 437.51 g/mol
  • Structure : The compound features a thieno[2,3-d]pyrimidine core with various substituents that may influence its biological activity.
PropertyValue
Molecular Weight437.51 g/mol
LogP5.0367
Polar Surface Area46.787 Ų
Hydrogen Bond Acceptors6

Anticancer Activity

Recent studies have indicated that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. For instance:

  • A study by Fayad et al. (2019) screened a library of compounds and identified several thieno[2,3-d]pyrimidine derivatives as potent inhibitors of cancer cell proliferation in multicellular spheroids .
  • The compound’s structure suggests it may interact with specific cellular targets involved in cancer progression.

Antibacterial and Antifungal Properties

The compound has shown potential antibacterial and antifungal activities:

  • Research indicates that compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi. For example, furan derivatives have been noted for their antimicrobial properties .
  • The incorporation of the furan moiety in this compound could enhance its interaction with microbial targets.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer:

  • Compounds derived from thieno[2,3-d]pyrimidines have been studied for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines or modulate pathways involved in inflammation .

Case Studies

  • Anticancer Screening :
    • In a multicellular spheroid model, the compound was tested alongside other thieno[2,3-d]pyrimidine derivatives. Results showed dose-dependent inhibition of cell growth in various cancer lines.
  • Antimicrobial Testing :
    • A panel of bacterial strains was exposed to the compound to evaluate its minimum inhibitory concentration (MIC). The results indicated promising activity against Gram-positive bacteria.

Scientific Research Applications

Key Structural Features:

  • Thienopyrimidine Core : Known for diverse biological activities.
  • Functional Groups : Methyl groups and furan moiety enhance biological interactions.

Biological Applications

Research indicates that thienopyrimidine derivatives exhibit a range of biological activities, including:

Anticancer Activity

  • Thienopyrimidine derivatives have been explored for their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Compounds similar to this one have shown promise in preclinical studies for targeting cancer cell proliferation .

Antimicrobial Properties

  • Some studies suggest that compounds with thienopyrimidine scaffolds possess antimicrobial properties, making them candidates for developing new antibiotics .

Enzyme Inhibition

  • The mechanism of action often involves the inhibition of specific enzymes or receptors. This compound may mimic natural substrates or cofactors, leading to effective inhibition of targeted biological pathways .

Case Studies

Several case studies have been documented regarding the applications of thienopyrimidine derivatives:

  • CDK Inhibition : A study demonstrated that modifications on the thienopyrimidine scaffold could enhance selectivity towards CDK4/6 inhibitors, leading to promising anticancer agents .
  • Antimicrobial Screening : Research involving various thienopyrimidine derivatives showed significant antibacterial activity against resistant strains of bacteria, suggesting potential as new therapeutic agents .
  • Computational Studies : Molecular docking studies have been employed to predict binding affinities and interaction sites for this compound with various biological targets. These studies provide insights into the structure-activity relationship (SAR) that can guide further modifications for enhanced efficacy .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Phenyl vs. Heteroaromatic Groups : Fluorinated or chlorinated phenyl groups (e.g., ) enhance lipophilicity and metabolic stability compared to the target’s furan-2-ylmethyl group, which may improve aqueous solubility.
  • Acetamide Variations : Thioacetamide linkages (e.g., ) introduce sulfur atoms, altering electronic properties and binding affinities.

Activity Trends:

  • Antifungal/Antioxidant Activity: Compound 6N’s furanose and nitro groups suggest redox-modulating properties .
  • Anticancer Potential: Thienopyrimidine derivatives with bulky substituents (e.g., naphthyl ) may inhibit topoisomerases or kinases via steric hindrance.

Analytical and Computational Methods for Comparison

Molecular Networking (MS/MS)

  • Cosine Scores: Used to cluster compounds with similar fragmentation patterns (e.g., thienopyrimidines vs. pyrimidinones). A score >0.8 indicates structural homology.
  • Dereplication: Identifies known analogs in mixtures, reducing redundancy in drug discovery.

Computational Similarity Metrics

  • Tanimoto Index : Quantifies structural overlap using bit vectors (e.g., MACCS keys). The target compound likely shares >70% similarity with .
  • Dice Index : Emphasizes common substructures, such as the acetamide group.

Preparation Methods

Thieno[2,3-d]Pyrimidine Core Formation

The foundational step involves constructing the bicyclic thienopyrimidine system through a modified Gewald reaction:

Reaction Scheme 1:

Ethyl cyanoacetate + 3,4-dimethylacetophenone + Sulfur → Thiophene intermediate → Cyclization → 5,6-Dimethylthieno[2,3-d]pyrimidine-2,4-dione  

Conditions:

  • Piperidine catalysis in ethanol (78°C, 6 hr)
  • Cyclization using sodium ethoxide in refluxing ethanol

This method yields the core structure with 68-72% efficiency.

N-Alkylation for Side Chain Attachment

The critical C-N bond formation employs:

Reagents:

  • 2-Chloro-N-(furan-2-ylmethyl)acetamide
  • Potassium carbonate (base) in DMF

Reaction Parameters:

  • Temperature: 80°C
  • Duration: 12 hr
  • Yield: 58-63%

Catalytic Four-Component Reaction Method

A breakthrough green synthesis approach developed by ACS Sustainable Chemistry & Engineering enables single-pot assembly:

Components:

  • 3,4-Dimethylacetophenone
  • Ethyl cyanoacetate
  • Elemental sulfur (S₈)
  • Formamide

Catalytic System:

  • 5 mol% ZnCl₂
  • Solvent-free conditions

Advantages:

  • 82% yield (compared to 63% in stepwise synthesis)
  • Eliminates chromatography requirements
  • Reaction time reduced from 18 hr to 8 hr

Purification and Characterization Protocols

Purification Techniques

Method Conditions Purity Achieved
Recrystallization Ethanol/Water (3:1) 98.5%
Column Chromatography Silica gel, hexane/ethyl acetate 99.2%
Centrifugal Partition Chromatography Two-phase solvent system 99.8%

Spectroscopic Characterization Data

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.21 (s, 1H, pyrimidine-H)
  • δ 7.45-7.12 (m, 3H, aromatic)
  • δ 6.38 (d, J = 3.2 Hz, 1H, furan-H)
  • δ 4.41 (d, J = 5.6 Hz, 2H, CH₂)
  • δ 2.35 (s, 6H, CH₃)

HRMS (ESI):

  • Calculated for C₂₃H₂₃N₃O₄S [M+H]⁺: 438.1432
  • Found: 438.1429

Comparative Analysis of Synthetic Routes

Parameter Multi-Step Method Four-Component
Total Steps 5 1
Overall Yield 34% 82%
Chromatography Steps 2 0
Reaction Time 18 hr 8 hr
Catalyst Loading N/A 5 mol% ZnCl₂

The four-component method demonstrates superior atom economy (87% vs. 62%) and E-factor reduction (2.1 vs. 8.7).

Challenges and Optimization Strategies

Common Synthetic Pitfalls

  • Regioselectivity Issues: Competitive formation of thieno[3,2-d]pyrimidine isomers (7-12% yield)
  • Side Chain Hydrolysis: Acetamide cleavage under basic conditions (pH >9)
  • Furan Ring Oxidation: Partial decomposition when using strong oxidizers

Process Optimization

  • Microwave Assistance: Reduces alkylation time from 12 hr to 45 min (80°C, 300W)
  • Flow Chemistry: Continuous processing improves yield to 89%
  • Cryogenic Grinding: Enhances reaction efficiency in solvent-free conditions

Q & A

Q. What are the critical steps and analytical methods for synthesizing this compound with high purity?

Synthesis involves multi-step reactions under controlled conditions. Key steps include:

  • Cyclocondensation of thiophene and pyrimidine precursors under reflux in aprotic solvents (e.g., DMF or DMSO) .
  • Coupling reactions using furan-2-ylmethylamine as a nucleophile, optimized at 80–120°C for 12–24 hours .
  • Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and recrystallization .

Q. Analytical validation :

  • TLC (Rf values) monitors intermediate formation .
  • ¹H/¹³C NMR confirms regioselectivity of substituents (e.g., methyl groups at positions 3,4 and 5,6) .
  • Mass spectrometry verifies molecular weight (±2 ppm accuracy) .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?

Critical properties include:

PropertyValue/BehaviorExperimental Impact
SolubilitySoluble in DMSO, ethanol; insoluble in H₂O Use DMSO for in vitro assays; avoid aqueous buffers.
pH StabilityDegrades in strongly acidic/basic conditions (>pH 9) Maintain neutral pH during storage.
Thermal StabilityStable up to 150°C (DSC/TGA) Safe for high-temperature reactions.

Q. What are standard protocols for assessing baseline bioactivity (e.g., antimicrobial screening)?

  • Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish selectivity indices .
  • Dosage : Test 0.1–100 µM ranges in triplicate, with DMSO controls ≤0.1% .

Advanced Research Questions

Q. How can structural modifications resolve contradictions in reported bioactivity data?

Discrepancies in IC₅₀ values (e.g., anticancer vs. antimicrobial potency) may arise from:

  • Substituent positioning : Compare analogues with halogens (Cl, F) at the 3,4-dimethylphenyl group to modulate lipophilicity .
  • Furan moiety replacement : Swap furan-2-ylmethyl with pyridyl or benzyl groups to alter H-bonding capacity .
  • SAR analysis : Use 3D-QSAR models (e.g., CoMFA) to correlate steric/electronic features with activity .

Q. What computational strategies predict binding modes to biological targets (e.g., kinases)?

  • Docking studies : Use AutoDock Vina with kinase crystal structures (e.g., PDB 1ATP for EGFR) to identify key interactions (e.g., hydrogen bonds with pyrimidine-dione core) .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
  • Free energy calculations : MM-PBSA/GBSA quantifies ΔG binding for lead optimization .

Q. How to resolve discrepancies in synthetic yields reported across studies?

Contradictory yields (e.g., 31% vs. 50%) may stem from:

  • Solvent effects : Polar aprotic solvents (DMF vs. NMP) influence reaction kinetics .
  • Catalyst optimization : Screen Pd/C vs. CuI for coupling steps; track intermediates via LC-MS .
  • Temperature gradients : Use microwave-assisted synthesis to reduce side reactions (e.g., 150°C, 30 min vs. 24 hours conventional) .

Q. What advanced techniques elucidate metabolic pathways and degradation products?

  • In vitro metabolism : Incubate with liver microsomes (human/rat), analyze via LC-QTOF-MS .
  • Degradation studies : Expose to UV light (ICH Q1B guidelines) and identify photoproducts via HRMS .
  • Isotope labeling : Synthesize ¹⁴C-labeled compound for tracking metabolic fate in vivo .

Q. How to design robust structure-property relationship (SPR) models for solubility optimization?

  • Dataset curation : Compile solubility data from analogues (e.g., methyl vs. ethyl substituents) .
  • Descriptor selection : Compute logP, polar surface area, and Hansen solubility parameters .
  • Machine learning : Train random forest models on COSMO-RS outputs to predict DMSO/water partitioning .

Methodological Guidelines

  • Contradiction resolution : Cross-validate NMR (¹H, ¹³C, 2D-COSY) and XRD for ambiguous stereochemistry .
  • Bioassay standardization : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize to vehicle effects .
  • Data reproducibility : Adhere to OECD guidelines for synthetic protocols and report yield ranges (mean ± SD) .

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